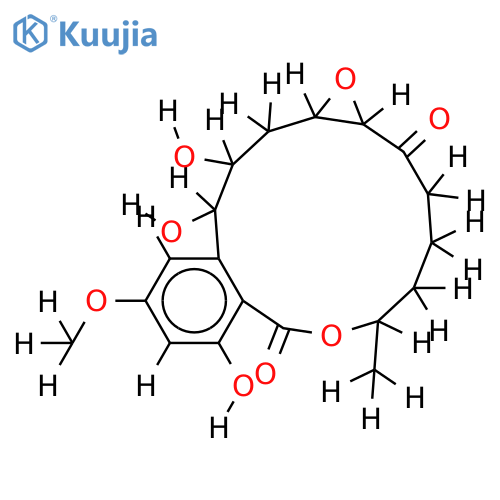Cas no 80325-04-8 (3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxirenoh2benzoxacyclotetradecin-2,8(1aH)-dione)

80325-04-8 structure
商品名:3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxirenoh2benzoxacyclotetradecin-2,8(1aH)-dione
CAS番号:80325-04-8
MF:C19H24O8
メガワット:380.389066696167
CID:2002419
3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxirenoh2benzoxacyclotetradecin-2,8(1aH)-dione 化学的及び物理的性質
名前と識別子
-
- (+)-dihydrohypothemycin
- 3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxirenoh2benzoxacyclotetradecin-2,8(1aH)-dione
-
3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxirenoh2benzoxacyclotetradecin-2,8(1aH)-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | O268035-10mg |
3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxireno[h][2]benzoxacyclotetradecin-2,8(1aH)-dione |
80325-04-8 | 10mg |
$1642.00 | 2023-05-17 | ||
| TRC | O268035-1mg |
3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxireno[h][2]benzoxacyclotetradecin-2,8(1aH)-dione |
80325-04-8 | 1mg |
$207.00 | 2023-05-17 |
3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxirenoh2benzoxacyclotetradecin-2,8(1aH)-dione 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
80325-04-8 (3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxirenoh2benzoxacyclotetradecin-2,8(1aH)-dione) 関連製品
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
